Summary of the Application: “4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride” is a derivative of sulfonic acid, which is an organic analog of sulfuric acid . Sulfonic acids and their derivatives are highly reactive and can react vigorously with water . This property makes them useful in various reactions in organic chemistry.
Methods of Application: Sulfonyl chlorides, such as “4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride”, contain a good leaving group (Cl), making them highly reactive towards water and other nucleophiles such as ammonia (NH3) . These reactions are used in various syntheses .
Results or Outcomes: The reactivity of sulfonyl chlorides allows them to participate in a variety of reactions, leading to the synthesis of various organic compounds .
Summary of the Application: N-(3-Amino-4-methylphenyl)benzamide, a compound synthesized from “4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride”, is a crucial building block of many drug candidates .
Methods of Application: In one method, “4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride” is used in the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the formation of parallel monoacylation by-products and consecutive diacylation by-products .
Results or Outcomes: The selective acylation process leads to the synthesis of N-(3-Amino-4-methylphenyl)benzamide with a yield of 85.7% within 10 minutes .
Summary of the Application: . “4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride” can be used in these reactions due to its reactivity.
Methods of Application: The compound can react with a primary alkyl bromide with a large excess of ammonia to yield the corresponding 1º-amine, presumably by an S N 2 mechanism . The hydrogen bromide produced in the reaction combines with some of the excess ammonia, giving ammonium bromide as a by-product .
Results or Outcomes: The reaction leads to the synthesis of various organic compounds .
Summary of the Application: “4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride” is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Methods of Application: The compound is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . It reacts with compounds containing reactive N-H and O-H bonds .
Results or Outcomes: The reaction leads to the synthesis of sulfonamides and sulfonate esters .
Summary of the Application: “4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride” can be used in the synthesis of benzenesulfonyl chloride .
Results or Outcomes: The reaction leads to the synthesis of benzenesulfonyl chloride .
4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride is a chemical compound with the molecular formula C₁₁H₁₄ClNO₃S and a molecular weight of approximately 275.75 g/mol. This compound features a sulfonyl chloride functional group attached to a benzene ring, which is further substituted with an amino group linked to a 3-methylbutanoyl moiety. Its structure is characterized by the presence of both hydrophobic and hydrophilic regions, making it a versatile compound in various chemical applications .
The sulfonyl chloride group in 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride is highly reactive, particularly towards nucleophiles. Typical reactions include:
These reactions are significant for synthesizing various derivatives that can be used in pharmaceuticals and agrochemicals .
The synthesis of 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride typically involves several steps:
These methods can be optimized based on available reagents and desired yields .
4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride has several potential applications:
Interaction studies involving 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride are essential for understanding its reactivity and biological implications. Potential interactions include:
Such studies are crucial for assessing safety and efficacy in pharmacological contexts .
Several compounds share structural similarities with 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Aminobenzenesulfonyl)chloride | Contains an amino group | Often used in dye synthesis |
| 4-(Chlorobenzenesulfonyl)chloride | Contains multiple chlorine atoms | Known for its reactivity in electrophilic aromatic substitution |
| 4-(Methylsulfonyl)phenol | Contains a methylsulfonyl group | Exhibits different biological activities |
These compounds differ mainly in their substituents, which influence their reactivity and biological properties, highlighting the uniqueness of 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride due to its specific functional groups and potential applications in medicinal chemistry .
Nucleophilic acylation remains a cornerstone in the functionalization of amino-benzenesulfonyl chloride intermediates. Recent studies have demonstrated that solvent selection and catalytic systems profoundly influence reaction kinetics and regioselectivity.
The polarity of reaction solvents significantly impacts acylation rates and yields. In the synthesis of structurally analogous p-acetamidobenzenesulfonyl chloride, chloroform and tetrachloroethylene (tetracol phenixin) were identified as optimal solvents due to their low polarity, which enhances the reactivity of acylating agents [2]. For instance, a chloroform-to-chlorsulfonic acid ratio of 1:1.1 facilitated a 90.1% yield of p-acetamidobenzenesulfonyl chloride by minimizing side reactions and improving reagent solubility [2]. Comparative studies on palmitic acid anhydride acylation revealed that nonpolar solvents like chloroform accelerated reaction rates by a factor of 2–3 compared to polar solvents such as pyridine or dimethylformamide (DMF) [4]. This inverse relationship between solvent polarity and acylation efficiency arises from reduced stabilization of charged intermediates in nonpolar media, favoring nucleophilic attack.
Table 1: Solvent Effects on Acylation Reaction Kinetics
| Solvent System | Relative Reaction Rate | Yield (%) |
|---|---|---|
| Chloroform | 1.00 | 90.1 [2] |
| Chloroform/Pyridine (4:1) | 0.60 | 72.6 [2] |
| Pyridine | 0.10 | — [4] |
| DMF/Chloroform (1:1) | 0.05 | — [4] |
Catalytic systems play a pivotal role in directing regioselectivity during acylation. Phosphorus pentachloride (PCl₅) has emerged as a dual-function catalyst in sulfonation-chlorination sequences, enabling simultaneous sulfonic acid group substitution and chlorine activation [2]. In optimized protocols, a PCl₅-to-acetanilide molar ratio of 1:1.38 improved para-selectivity to 89%, attributable to PCl₅'s ability to convert residual sulfuric acid into chlorosulfonic acid, thereby driving equilibrium toward product formation [2]. Additionally, 4-dimethylaminopyridine (DMAP) and polypyrrolidone (PPY) catalysts enhanced acylation rates by 1000-fold in nonpolar solvents through transition-state stabilization [4]. PPY-activated anhydrides demonstrated superior reactivity, achieving complete acylation within 30 minutes compared to DMAP’s 60-minute requirement [4].
Table 2: Catalytic System Performance
| Catalyst | Substrate | Time (min) | Yield (%) |
|---|---|---|---|
| PCl₅ | Acetanilide | 180 | 90.1 [2] |
| PPY | Palmitic Anhydride | 30 | >95 [4] |
| DMAP | Palmitic Anhydride | 60 | >95 [4] |
Protecting group strategies are critical in multi-step syntheses to prevent unwanted side reactions. The acetyl group in acetanilide serves as a transient protecting group during sulfonation, shielding the amine from electrophilic attack while directing sulfonic acid substitution to the para position [2]. Subsequent cleavage under acidic conditions yields the free amine, which undergoes butyrylation to form 4-[(3-methylbutanoyl)amino]benzenesulfonyl chloride precursors [5]. In the synthesis of methyl N-butyryl-4-amino-3-methylbenzoate, butyryl chloride selectively acylates the aromatic amine in chlorobenzene, with the reaction’s exothermicity controlled through gradual reagent addition at 50–100°C [5]. This approach achieved 92–95% purity by preventing oligomerization and over-acylation.
While batch processes dominate current methodologies, continuous flow systems show promise for enhancing yield and purity. The stepwise addition of acetanilide in sulfonation reactions [2] and temperature-controlled butyrylation [5] could be adapted to flow reactors to improve mixing homogeneity and thermal regulation. Preliminary models suggest that microreactors operating at 59°C with a residence time of 180 minutes might replicate the 90.1% yields observed in batch PCl₅-catalyzed chlorinations [2], while reducing byproduct formation through precise stoichiometric control.
Comprehensive quantum mechanical investigations have provided fundamental insights into the transition state structures governing acyl transfer reactions involving 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride. Computational studies utilizing density functional theory and high-level ab initio methods have revealed critical mechanistic details that control the efficiency and selectivity of sulfonamide bond formation [1] [2] [3].
The application of various computational methodologies has demonstrated that sulfonyl chloride reactions proceed through trigonal bipyramidal transition states, contrasting with the tetrahedral intermediates observed in carbonyl acyl transfer reactions [2] [3] [4]. Density functional theory calculations at the B3LYP/6-31+G* level have consistently shown that the most important factor determining whether an adduct functions as a transition state or intermediate is the energy gap between the lowest unoccupied molecular orbital and highest occupied molecular orbital [4].
| Method | Application | Basis Set | Key Finding |
|---|---|---|---|
| B3LYP/6-31+G* | Acyl group transfer mechanisms | 6-31+G* | Trigonal bipyramidal transition states |
| MP2/6-31+G* | Gas-phase acyl transfers | 6-31+G* | Double-well potential energy surfaces |
| M06-2X/6-31+G(d,p) | Polymerization chain transfer | 6-31+G(d,p) | Accurate kinetic parameters |
| DFT/AMBER | Protein-sulfonyl fluoride interactions | Mixed QM/MM | Water-assisted nucleophilic attack |
| CCSD(T)//MP2 | High-accuracy transition state energies | MP2 geometries | Benchmark reference calculations |
Table 1: Quantum Mechanical Methods for Transition State Modeling
Detailed analysis of the potential energy surfaces reveals that sulfonyl chloride reactions exhibit double-well characteristics with a single transition state surrounded by reactant and product ion-dipole complexes [3]. The calculations demonstrate that chloride-chloride exchange reactions proceed synchronously according to the substitution nucleophilic bimolecular mechanism, with the transition state featuring significant bond making between the nucleophile and sulfur center while the chloride leaving group simultaneously departs [3] [5].
The M06-2X/6-31+G(d,p) functional has proven particularly effective for calculating activation energies and rate constants that correlate well with experimental kinetic data [6]. These computations indicate that the polymer chain length has minimal effect on the activation energies of chain transfer mechanisms, suggesting that local electronic effects dominate over steric considerations in the transition state region [6].
| Compound | Activation Energy (kcal/mol) | Rate Constant (L mol⁻¹ min⁻¹) | Hammett σ | Mechanism |
|---|---|---|---|---|
| Benzenesulfonyl chloride | 18.5 | 2100 | 0.0 | SN2 |
| 4-Methoxybenzenesulfonyl chloride | 16.2 | 4500 | -0.27 | SN2 |
| 4-Nitrobenzenesulfonyl chloride | 21.3 | 850 | 0.78 | SN2 |
| 2,4-Dinitrobenzenesulfonyl chloride | 24.8 | 320 | 1.24 | SN2 |
| ortho-Alkyl substituted ArSO2Cl | 15.1 | 6200 | Variable | SN2 with steric acceleration |
Table 2: Activation Energies for Sulfonyl Chloride Reactions
The reactivity of 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride is governed by a complex interplay of steric and electronic factors that significantly influence the kinetics and selectivity of nucleophilic substitution reactions. Systematic investigations have revealed that electronic effects, particularly those described by Hammett correlations, provide the primary driving force for reactivity modulation [2] [3] [9].
Electronic substituent effects follow well-established Hammett relationships, with ρ-values of +2.02 observed for chloride exchange reactions in arenesulfonyl chlorides [2] [3]. This positive ρ-value indicates that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state. The correlation demonstrates that substituents bearing σ constants ranging from -0.66 to +0.43 exhibit predictable reactivity patterns [2] [3].
Hyperconjugation effects play a crucial role in determining the electronic structure and photoreactivity of organic sulfonyl chlorides [10]. Sulfur K-edge X-ray absorption spectroscopy combined with density functional theory calculations reveals that the presence of aryl groups bound to the sulfonyl moiety significantly impacts the electronic structure. The analysis indicates that the sulfur-chlorine σ* orbital undergoes substantial mixing with the aryl π* manifold, lowering the orbital energy by approximately 0.5 electron volts [10].
| Substituent | Hammett σ | Relative Rate | Electronic Effect | Hyperconjugation Effect |
|---|---|---|---|---|
| p-Methoxy | -0.27 | 3.2 | Strong electron donation | Strong |
| p-Methyl | -0.17 | 1.8 | Weak electron donation | Moderate |
| p-Hydrogen | 0.00 | 1.0 | No electronic effect | Baseline |
| p-Chloro | 0.23 | 0.6 | Weak electron withdrawal | Weak |
| p-Nitro | 0.78 | 0.3 | Strong electron withdrawal | Minimal |
Table 3: Electronic Effects on Sulfonyl Chloride Reactivity
Steric effects present a more nuanced picture, particularly for ortho-substituted arenesulfonyl chlorides. Contrary to conventional expectations, mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity despite the presence of both inductive and steric effects that would normally decrease reaction rates [2] [3] [11]. This counterintuitive acceleration arises from the adoption of rigid, sterically congested conformations stabilized by intramolecular hydrogen bonds between sulfonyl oxygen atoms and α-carbon-hydrogen bonds of ortho-alkyl groups [3].
Density functional theory calculations combined with X-ray crystallographic data demonstrate that di-ortho-substituted sulfonyl chlorides exist in compressed conformations with substantial internal strain around the sulfonyl moiety [3]. The release of this internal strain upon transition to the trigonal bipyramidal transition state provides the driving force for the observed steric acceleration. This phenomenon represents a unique example where steric congestion enhances rather than inhibits reactivity [3].
The magnitude of steric effects correlates with Taft steric constants, as demonstrated in studies of sulfonylation reactions with sterically hindered substrates [11]. Linear relationships between logarithms of catalytic rate constants and steric constants reveal that steric effects predominate over inductive and resonance contributions in determining reaction kinetics [11].
Solvent effects further modulate the relative importance of steric and electronic factors. Computational studies using the SCIPCM solvation model indicate that solvent interactions elevate activation barriers uniformly, maintaining the relative ordering of gas-phase activation energies between different substituent groups [4]. This behavior suggests that specific solvent-solute interactions do not significantly alter the fundamental electronic and steric control mechanisms [4].
The combination of steric acceleration and electronic activation creates optimal reactivity windows for specific substrate-catalyst combinations. Understanding these dual effects enables rational design of sulfonyl chloride reagents with predictable reactivity profiles for synthetic applications [3] [11].
Isotopic labeling investigations have provided crucial insights into the mechanistic pathways and intermediate structures involved in sulfonamide bond formation from 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride. These studies employ strategically positioned stable and radioactive isotopes to trace reaction pathways and confirm proposed mechanistic schemes [12] [8] [13] [14].
Carbon-13 and nitrogen-15 labeling strategies have proven particularly valuable for elucidating acyl transfer mechanisms [13] [15]. Dual amino acid-selective labeling methods, originally developed for in vivo protein synthesis systems, have been successfully adapted to cell-free synthesis protocols for isotopic enrichment of sulfonamide precursors [13]. These approaches circumvent isotope scrambling problems inherent in biological systems, enabling precise mechanistic analysis [13].
The application of chlorine-36 radiotracer methodology has provided direct evidence for the substitution nucleophilic bimolecular mechanism in sulfonyl chloride reactions [2] [3]. Chloride-chloride exchange studies using radiolabeled tetraethylammonium chloride (Et₄N³⁶Cl) demonstrate that the reaction proceeds through a single transition state without formation of stable pentacoordinate sulfur intermediates [2] [3]. The measured second-order rate constants and activation parameters correlate excellently with computational predictions, validating both experimental and theoretical approaches [3].
| Isotope | Label Position | Enrichment (%) | Method | Application |
|---|---|---|---|---|
| ¹³C | Carbonyl carbon | 95 | Labeled acetyl precursor | Reaction pathway elucidation |
| ¹⁵N | Amino nitrogen | 98 | NH₃ gas incorporation | Mechanism confirmation |
| ³⁶Cl | Chlorine leaving group | 85 | Radiotracer exchange | Kinetic studies |
| ²H (Deuterium) | Aromatic ring | 92 | Deuterated sulfonic acid | Pharmaceutical tracers |
| ¹⁸O | Sulfonyl oxygen | 88 | H₂¹⁸O degradation-reconstruction | Metabolic studies |
Table 4: Isotopic Labeling Studies Results
Deuterium labeling of aromatic rings provides insights into substituent effects and reaction selectivity [14]. Patent literature describes synthetic methods for deuterium-labeled sulfonamides involving reaction of deuterated sulfonic acids with N-chlorosuccinimide to generate deuterated sulfonyl chlorides, followed by amination reactions under metal catalysis [14]. This one-pot methodology achieves high yields while maintaining isotopic integrity throughout the synthetic sequence [14].
Oxygen-18 labeling represents a sophisticated approach for late-stage isotopic enrichment of sulfonamides [15]. The degradation-reconstruction pathway involves initial enrichment of sulfinate intermediates with oxygen-18, followed by reformation of the sulfur-nitrogen bond using nitrogen-15 labeled ammonia sources [15]. This methodology delivers an overall five mass unit increase, enabling use of unlabeled parent compounds as starting materials [15].
The resistance of sulfonamides to oxygen exchange under acidic or basic conditions makes oxygen-18 labeling particularly valuable for metabolic studies [15]. Unlike carboxylic acids, which readily undergo oxygen exchange, sulfonamides maintain their isotopic labels under physiological conditions, providing stable tracers for biological investigations [15].
Isotopic kinetic effects provide additional mechanistic information, particularly regarding the rate-determining step and the nature of transition states [8]. Studies of lysine sulfonylation using sulfonyl fluorides demonstrate primary kinetic isotope effects consistent with rate-limiting nucleophilic attack at the sulfur center [8]. The magnitude of these effects correlates with the degree of bond breaking and forming in the transition state [8].
Multi-isotope labeling strategies enable comprehensive mechanistic analysis by simultaneously tracking multiple atomic positions throughout reaction pathways [12] [15]. The combination of carbon-13 and sulfur-34 isotope analysis has been applied to environmental fate studies of sulfonamide compounds, providing insights into transformation mechanisms under various conditions [16].